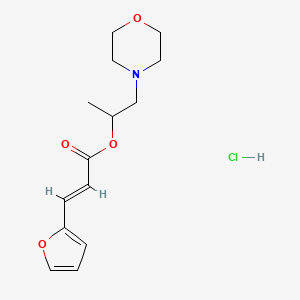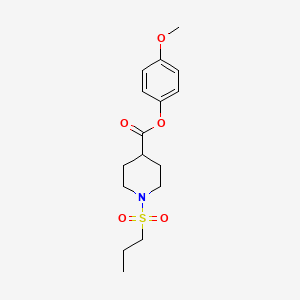![molecular formula C22H23ClN2O4 B5319760 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine, commonly known as CMAV, is a synthetic compound used in scientific research for its various applications. CMAV has gained significant attention due to its potential to modulate protein-protein interactions and its ability to inhibit enzyme activity.
作用機序
CMAV exerts its effect by binding to the active site of enzymes or the protein-protein interaction site. CMAV contains a benzoyl group, which is known to interact with the hydrophobic pocket of enzymes, thereby inhibiting their activity. Additionally, CMAV contains an acryloyl group, which can form covalent bonds with amino acid residues of proteins, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects:
CMAV has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMAV inhibits the activity of several enzymes, including cathepsin B, a protease involved in the degradation of extracellular matrix proteins. Additionally, CMAV has been shown to inhibit the activity of several kinases, including JNK and ERK, which play a critical role in various cellular processes, including cell proliferation and differentiation.
実験室実験の利点と制限
CMAV has several advantages for lab experiments. CMAV is a synthetic compound, which ensures high purity and reproducibility of the results. Additionally, CMAV has been shown to have a high affinity for enzymes and proteins, making it an effective tool for studying protein-protein interactions and enzyme activity. However, one of the limitations of CMAV is its potential to interact with other proteins and enzymes, leading to off-target effects.
将来の方向性
The potential applications of CMAV in scientific research are vast. One of the future directions of CMAV research is the development of CMAV-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, CMAV can be used to study the role of protein-protein interactions in various biological processes, including signal transduction and gene regulation. Furthermore, CMAV can be used to develop new tools for studying enzyme activity and protein-protein interactions.
Conclusion:
CMAV is a synthetic compound used in scientific research for its various applications. The synthesis of CMAV involves a series of chemical reactions, and the compound has been shown to inhibit the activity of several enzymes and modulate protein-protein interactions. CMAV has several advantages for lab experiments, including high purity and reproducibility of the results. The potential applications of CMAV in scientific research are vast, and future directions of research include the development of CMAV-based drugs and new tools for studying enzyme activity and protein-protein interactions.
合成法
The synthesis of CMAV involves a series of chemical reactions. The starting material for the synthesis is L-valine, which undergoes a reaction with N-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)acrylamide in the presence of a base, to form the desired product, CMAV. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
科学的研究の応用
CMAV has been extensively used in scientific research for its various applications. One of the primary applications of CMAV is in the field of drug discovery. CMAV has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential drug candidate for the treatment of various diseases. Additionally, CMAV has been used to study protein-protein interactions, which play a crucial role in various biological processes, including signal transduction and gene regulation.
特性
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-13(2)19(22(28)29)25-21(27)18(12-15-6-10-17(23)11-7-15)24-20(26)16-8-4-14(3)5-9-16/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCXVYIFPLUGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)
![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)



![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)